2-(3-Phenylprop-2-enamido)propanoic acid
Description
Properties
CAS No. |
80922-85-6; 84064-16-4 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 |
IUPAC Name |
2-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-9(12(15)16)13-11(14)8-7-10-5-3-2-4-6-10/h2-9H,1H3,(H,13,14)(H,15,16)/b8-7+ |
InChI Key |
JDZJPBGMOPJBQP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)C=CC1=CC=CC=C1 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aryl Groups
3-(3,4-Dihydroxyphenyl)-2-[(2Z)-3-(3,4-dihydroxyphenyl)prop-2-enamido]propanoic Acid
- Molecular Formula: C₁₈H₁₇NO₆
- Substituents : Two dihydroxyphenyl groups on the acryloylamido chain.
- This contrasts with the non-polar phenyl group in the target compound, which may favor lipid solubility and membrane permeability .
- Biological Activity : Similar acryloylamido derivatives with dihydroxyphenyl groups are implicated in tyrosinase inhibition or antioxidant pathways .
3-(2,4′-Dihydroxy-3′,5′-Dimethoxyphenyl)propanoic Acid
- Molecular Formula : C₁₁H₁₄O₆
- Substituents : Methoxy and hydroxy groups on the phenyl ring.
NSAID Propanoic Acid Derivatives
NSAIDs like ibuprofen (2-(4-isobutylphenyl)propanoic acid) and naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid) share the propanoic acid backbone but lack the acryloylamido group. Key differences include:
Functional Implications :
- The acryloylamido group in the target compound may enable covalent binding to enzymes (e.g., via thiol-adduct formation), unlike NSAIDs, which rely on reversible COX inhibition.
- NSAIDs’ arylpropanoic acid structures prioritize carboxylic acid group positioning for COX active-site interactions, whereas the target compound’s acryloylamido group could redirect bioactivity.
Amide-Containing Propanoic Acid Derivatives
3-Morpholino-2-(3-phenylureido)propanoic Acid
- Molecular Formula : C₁₃H₁₇N₃O₄
- Substituents: Morpholino and phenylurea groups.
2-(Thiophen-2-yl)propanoic Acid
Halogenated and Amino-Substituted Analogs
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid
- Molecular Formula: C₉H₉I₂NO₃
- Substituents: Diiodophenol and amino groups.
- Key Differences: Iodine atoms increase molecular weight and may confer thyroid hormone mimicry or radio-opaque properties. The amino group enables zwitterionic behavior, enhancing water solubility .
2-(2,4,5-Trichlorophenoxy)propanoic Acid (Silvex)
- Molecular Formula : C₉H₇Cl₃O₃
- Substituents: Trichlorophenoxy group.
- Key Differences : Chlorine atoms enhance herbicide activity but raise toxicity concerns, leading to regulatory bans .
Q & A
Q. How can researchers optimize the synthesis of 2-(3-Phenylprop-2-enamido)propanoic acid to achieve higher yields?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Based on analogous compounds (e.g., amino acid derivatives), key factors include:
Q. Example Optimization Table
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, Acetonitrile | DMF | +15% |
| Temperature | 50°C–120°C | 80°C | +20% |
| Catalyst | HATU vs. DCC | HATU | +10% |
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms amide bond formation (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry if single crystals are obtainable .
Advanced Research Questions
Q. How can conflicting data regarding the biological activity of this compound in different in vitro models be resolved?
Methodological Answer: Discrepancies may arise from assay conditions or structural analogs. To resolve:
- Comparative Dose-Response Studies : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions .
- Structural Analog Analysis : Compare bioactivity with derivatives lacking the phenylpropenamido group to identify critical moieties .
- Metabolic Stability Assays : Evaluate degradation pathways using LC-MS to rule out metabolite interference .
Q. What computational strategies are suitable for predicting the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., carboxypeptidases) and identify key residues (e.g., His196 in carboxypeptidase B) .
- MD Simulations : Run 100-ns trajectories to assess binding stability in physiological conditions .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .
Q. How can researchers investigate the enzyme inhibition mechanism of this compound?
Methodological Answer:
- Kinetic Studies : Measure values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residues in carboxypeptidase B) upon compound binding .
- Site-Directed Mutagenesis : Modify putative binding residues (e.g., Ser194, His196) to validate interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
